Ms-PEG10-Ms

PROTAC Linker Length Ternary Complex

Ms-PEG10-Ms (Nonaethylene glycol dimethanesulfonate) is a homobifunctional polyethylene glycol (PEG) linker featuring a precise decaethylene glycol (PEG10) spacer and dual methanesulfonate (mesylate, Ms) terminal groups. This compound serves as a versatile and modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs).

Molecular Formula C20H42O14S2
Molecular Weight 570.7 g/mol
CAS No. 109789-42-6
Cat. No. B14165788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMs-PEG10-Ms
CAS109789-42-6
Molecular FormulaC20H42O14S2
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
InChIInChI=1S/C20H42O14S2/c1-35(21,22)33-19-17-31-15-13-29-11-9-27-7-5-25-3-4-26-6-8-28-10-12-30-14-16-32-18-20-34-36(2,23)24/h3-20H2,1-2H3
InChIKeyMKINVEYAQPGNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ms-PEG10-Ms (CAS 109789-42-6): A Definitive PEG10-Based PROTAC Linker with Dual Mesylate Termini


Ms-PEG10-Ms (Nonaethylene glycol dimethanesulfonate) is a homobifunctional polyethylene glycol (PEG) linker featuring a precise decaethylene glycol (PEG10) spacer and dual methanesulfonate (mesylate, Ms) terminal groups . This compound serves as a versatile and modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs) . Its defined 10-unit PEG chain provides a specific, intermediate-length spacer, while the reactive mesylate groups facilitate efficient conjugation to ligand moieties, making it a critical tool for optimizing the ternary complex formation essential for targeted protein degradation [1].

Why a Generic PEG Linker Cannot Simply Substitute for Ms-PEG10-Ms in PROTAC Design


Substituting Ms-PEG10-Ms with another PEG-based linker without systematic evaluation is scientifically risky and can lead to project failure. Linker length is a critical, non-linear parameter that dictates the formation of a productive ternary complex between the E3 ligase and the target protein [1]. Studies have shown that degradation efficiency is highly dependent on the precise length of the flexible PEG chain [1]. Furthermore, the choice of leaving group (e.g., mesylate vs. tosylate) significantly impacts reaction kinetics and stability . Arbitrarily changing either the PEG spacer length or the terminal functionality without comparative data will likely result in suboptimal or completely inactive degraders, underscoring the need for a systematic, evidence-based selection of a specific linker like Ms-PEG10-Ms.

Quantitative Differentiators for Ms-PEG10-Ms: Comparative Performance Data


PEG10 Spacer Offers a Discrete Intermediate Length for Optimizing PROTAC Ternary Complex Formation

Linker length is a critical variable in PROTAC design, with activity showing a non-linear dependence on PEG chain length. Ms-PEG10-Ms provides a specific, intermediate length (10 PEG units) that can be a decisive factor in achieving potent degradation. In a comparative study of Retro-2-based PROTACs, varying PEG linker lengths (PEG2 to PEG12) resulted in starkly different degradation profiles of the GSPT1 protein [1]. A separate high-throughput screening platform evaluating PEG4, PEG8, PEG12, and PEG16 linkers in a different PROTAC context identified PEG12 as the most potent variant, demonstrating that optimal length is not simply a case of 'longer is better' and varies by system [2]. Ms-PEG10-Ms occupies a strategic position in this optimization landscape, offering a length that is distinct from the commonly used 'gold standard' PEG4/6/8 linkers and can serve as a critical length variant for SAR studies [3].

PROTAC Linker Length Ternary Complex

Mesylate Leaving Group Provides Higher Reactivity than Tosylate in Nucleophilic Substitutions

The terminal methanesulfonate (mesylate) groups on Ms-PEG10-Ms are classified as 'very good leaving groups' for SN2 nucleophilic substitution reactions . Direct comparisons by commercial suppliers indicate that PEG Mesylate exhibits higher reactivity than PEG Tosylate . This higher reactivity is attributed to the smaller size of the mesylate group, which results in lower steric hindrance and allows for faster reaction rates with nucleophiles, particularly bulky amines, thiols, or heterocyclic structures [1].

Bioconjugation Leaving Group Reactivity

Defined PEG10 Chain Provides Predictable Aqueous Solubility and Hydrophilicity

The 10-unit ethylene glycol chain of Ms-PEG10-Ms confers significant hydrophilicity, a critical property for maintaining the solubility of the entire PROTAC molecule in aqueous biological assays . While specific logP data for Ms-PEG10-Ms was not located, the calculated logP for the shorter analog Ms-PEG6-Ms is 0.223 , indicating substantial hydrophilicity. By extension, the longer PEG10 chain of Ms-PEG10-Ms would be expected to provide even greater water solubility, reducing non-specific binding and aggregation in cellular assays compared to shorter or more hydrophobic linkers. PEG10-based linkers are noted for providing 'increased hydrophilicity' and 'reduced steric hindrance' compared to shorter homologs .

Solubility PROTAC Hydrophilicity

High-Impact Application Scenarios for Ms-PEG10-Ms Based on Its Differentiated Profile


Systematic PROTAC Linker Length SAR Studies

Ms-PEG10-Ms is ideally suited for structure-activity relationship (SAR) campaigns where the goal is to empirically determine the optimal linker length for a specific PROTAC program. By incorporating this PEG10 variant into a library alongside shorter (e.g., PEG4, PEG6, PEG8) and longer (e.g., PEG12, PEG16) linkers, researchers can definitively map the relationship between spacer length and degradation efficiency (DC50, Dmax) [1]. This is critical for moving beyond the common 'gold standard' lengths and identifying a potentially superior, program-specific linker. The defined length and reactive mesylate groups enable a controlled and reproducible synthesis of each library member, ensuring that observed differences in activity are directly attributable to linker length [2].

Conjugation of Bulky Ligands and Sterically Hindered Moieties

The high reactivity of the mesylate leaving group makes Ms-PEG10-Ms an excellent choice for coupling reactions involving sterically demanding ligands, such as large E3 ligase binders or complex target protein warheads. Its smaller steric profile compared to a tosylate group enables faster and more complete conjugation with bulky nucleophiles like aromatic amines or heterocycles, which are common in medicinal chemistry [3]. The extended PEG10 spacer further reduces steric hindrance by providing additional distance between the reactive sites and the bulky payloads, facilitating the synthesis of complex PROTACs that might be difficult to access with shorter or less reactive linkers .

Development of PROTACs Targeting Proteins with Shallow or Distant Binding Pockets

For challenging targets where the E3 ligase and protein-of-interest binding pockets are separated by a distance that is suboptimal for shorter linkers like PEG4/6/8, Ms-PEG10-Ms offers a strategically longer spacer. Studies indicate that a linker's length can be a key determinant in achieving a productive ternary complex [1]. The PEG10 length provides a crucial 'intermediate' option that may effectively bridge the gap for certain target-ligase pairs, potentially rescuing degrader candidates that failed with shorter linkers due to insufficient reach or unfavorable orientation [4].

Large-Scale PROTAC Synthesis and Manufacturing

The commercial availability of Ms-PEG10-Ms in high purity (e.g., ≥95%) and in bulk quantities (up to kg scale) makes it a practical choice for transitioning from small-scale discovery to larger preclinical studies or early manufacturing . Its robust reactivity profile and well-defined properties support the development of scalable, reproducible synthetic routes, minimizing variability and ensuring consistent product quality in multi-gram or kilogram batches, which is a critical consideration for industrial procurement and production.

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